JCP174

Vue d'ensemble

Description

JCP174 est un composé chimique connu pour son rôle d'inhibiteur de la palmitoylprotéine thioestérase-1, une enzyme de dépalmitoylation présente dans le parasite Toxoplasma gondii. Ce composé améliore l'invasion des tachyzoïtes de Toxoplasma dans les cellules hôtes, ce qui en fait un outil précieux dans la recherche parasitologique .

Applications De Recherche Scientifique

JCP174 has a wide range of scientific research applications, including:

Chemistry: Used as a probe to study enzyme activity and inhibition mechanisms.

Biology: Employed in research on parasitic infections, particularly .

Medicine: Investigated for its potential therapeutic applications in treating parasitic diseases.

Industry: Utilized in the development of new chemical probes and inhibitors for various biochemical studies.

Mécanisme D'action

Target of Action

JCP174 primarily targets palmitoyl protein thioesterase-1 (TgPPT1) , a depalmitoylase in the parasite T. gondii . It also inhibits porcine pancreatic elastase and human leukocyte elastase . These enzymes play crucial roles in the life cycle of the parasite and in the regulation of inflammatory responses, respectively.

Mode of Action

This compound acts as an inhibitor of its target enzymes. It binds to these enzymes and prevents them from performing their normal function . For TgPPT1, this means preventing the removal of palmitate groups from proteins, a process known as depalmitoylation . For the elastases, this compound prevents the breakdown of elastin, a key component of connective tissue .

Biochemical Pathways

By inhibiting TgPPT1, this compound affects the life cycle of T. gondii, a parasite that causes toxoplasmosis . This inhibition enhances the invasion of host cells by the parasite . The inhibition of elastases affects inflammatory responses, as these enzymes are involved in tissue remodeling and the immune response .

Result of Action

The inhibition of TgPPT1 by this compound enhances the invasion of host cells by T. gondii, potentially increasing the severity of toxoplasmosis . The inhibition of elastases could potentially reduce inflammation and tissue damage .

Analyse Biochimique

Biochemical Properties

JCP174 plays a crucial role in biochemical reactions, particularly as an inhibitor of palmitoyl protein thioesterase-1 (TgPPT1), a depalmitoylase in the parasite Toxoplasma gondii . This inhibition enhances the invasion of Toxoplasma tachyzoites into host cells by increasing the number of attached and invaded parasites . This compound also inhibits porcine pancreatic elastase and human leukocyte elastase . These interactions highlight the compound’s potential in modulating enzyme activity and influencing biochemical pathways.

Cellular Effects

This compound has notable effects on various cell types and cellular processes. In Toxoplasma gondii, this compound enhances the invasion of tachyzoites into host cells, increasing their motility and the number of attached and invaded parasites . This compound also influences cell signaling pathways and gene expression, contributing to the parasite’s ability to invade host cells . Additionally, this compound’s inhibition of elastases suggests potential impacts on cellular metabolism and proteolysis .

Molecular Mechanism

The molecular mechanism of this compound involves its inhibition of palmitoyl protein thioesterase-1 (TgPPT1), which is crucial for the dynamic and reversible palmitoylation of proteins . This inhibition triggers the secretion of invasion-associated organelles, increases motility, and enhances the invasive capacity of Toxoplasma tachyzoites . This compound binds covalently to the active site of TgPPT1, thereby inhibiting its activity and altering the parasite’s ability to invade host cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound enhances the invasion of Toxoplasma tachyzoites over a specific period, with its effects diminishing as the compound degrades . Long-term exposure to this compound may lead to sustained changes in cellular processes, including altered gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower concentrations, this compound enhances the invasion of Toxoplasma tachyzoites into host cells, while higher doses may lead to toxic or adverse effects . Threshold effects have been observed, where a specific concentration of this compound is required to achieve significant enhancement of parasite invasion . Toxicity studies indicate that excessive doses of this compound can negatively impact cellular function and overall health .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to protein palmitoylation and depalmitoylation . The compound interacts with enzymes such as palmitoyl protein thioesterase-1 (TgPPT1), influencing metabolic flux and metabolite levels . These interactions highlight the compound’s role in regulating protein modifications and cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound’s localization and accumulation are influenced by these interactions, affecting its overall activity and function . This compound’s distribution within cells is crucial for its inhibitory effects on enzymes and its role in modulating cellular processes .

Subcellular Localization

This compound’s subcellular localization is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound exerts its effects at the appropriate sites within the cell, influencing enzyme activity and cellular processes .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

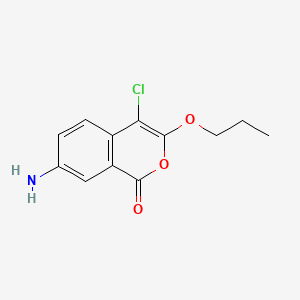

JCP174 peut être synthétisé par une série de réactions chimiques impliquant la formation d'une structure de chloroisocoumarine. La voie de synthèse implique généralement la réaction de la 7-amino-4-chloro-3-propoxyisocoumarine avec divers réactifs dans des conditions contrôlées .

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques pour this compound ne soient pas largement documentées, le composé est généralement produit dans des laboratoires de recherche à des fins scientifiques. La synthèse implique des techniques de chimie organique standard, y compris des étapes de purification et de caractérisation pour assurer une pureté et une qualité élevées .

Analyse Des Réactions Chimiques

Types de réactions

JCP174 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former divers produits d'oxydation.

Réduction : this compound peut être réduit pour former différents dérivés réduits.

Substitution : Le groupe chloro dans la structure de l'isocoumarine peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées.

Réactifs et conditions courants

Oxydation : Des agents oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement employés.

Substitution : Des réactifs nucléophiles tels que des amines ou des thiols peuvent être utilisés pour les réactions de substitution.

Principaux produits formés

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme sonde pour étudier l'activité enzymatique et les mécanismes d'inhibition.

Biologie : Employé dans la recherche sur les infections parasitaires, en particulier .

Médecine : Investigué pour ses applications thérapeutiques potentielles dans le traitement des maladies parasitaires.

Industrie : Utilisé dans le développement de nouvelles sondes chimiques et d'inhibiteurs pour diverses études biochimiques.

Mécanisme d'action

This compound exerce ses effets en inhibant la palmitoylprotéine thioestérase-1, une enzyme impliquée dans la dépalmitoylation des protéines. Cette inhibition améliore l'invasion des tachyzoïtes de Toxoplasma dans les cellules hôtes en augmentant le nombre de parasites attachés et envahis. Les cibles moléculaires comprennent le site actif de l'enzyme, où this compound se lie et empêche sa fonction normale .

Comparaison Avec Des Composés Similaires

Composés similaires

Palmostatine B : Un autre inhibiteur de la palmitoylprotéine thioestérase-1 avec des effets similaires sur .

Sivelestat : Un inhibiteur de l'élastase avec des cibles moléculaires différentes mais des mécanismes d'inhibition similaires.

Alvelestat : Un autre inhibiteur de l'élastase avec des propriétés biochimiques comparables.

Unicité de JCP174

This compound est unique en raison de son inhibition spécifique de la palmitoylprotéine thioestérase-1 dans Toxoplasma gondii, ce qui en fait un outil précieux pour étudier les infections parasitaires. Sa capacité à améliorer l'invasion des cellules hôtes par Toxoplasma le distingue des autres inhibiteurs avec des cibles plus larges ou différentes .

Propriétés

IUPAC Name |

7-amino-4-chloro-3-propoxyisochromen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO3/c1-2-5-16-12-10(13)8-4-3-7(14)6-9(8)11(15)17-12/h3-4,6H,2,5,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDOWUFTZOHGGHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C2=C(C=C(C=C2)N)C(=O)O1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

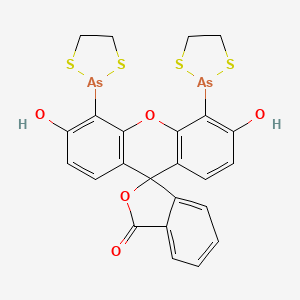

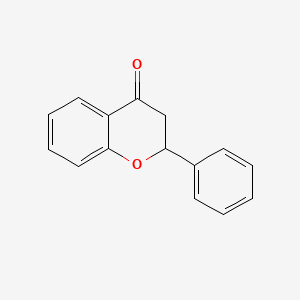

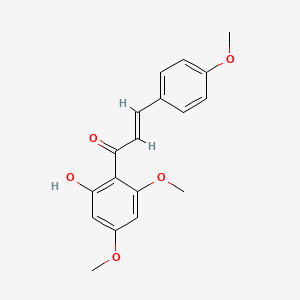

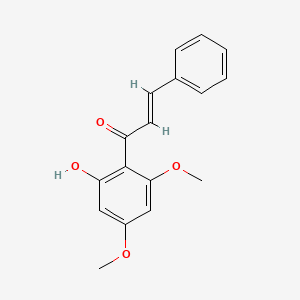

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,4-dichlorobenzyl)-2-methyl-N-(pentylsulfonyl)-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B1672743.png)

![[1,1'-Biphenyl]-4-carboxamide, N-[1-(4-chlorophenyl)-3-(dimethylamino)propyl]-](/img/structure/B1672751.png)

![(5R)-5-ethyl-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(13),2,4(9),14,16,21,23-heptaene-6,10-dione](/img/structure/B1672752.png)